3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase

3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione (CAS 122105-97-9) is a 3,6-disubstituted thioacridine derivative characterized by dual propargyloxy (prop-2-ynyloxy) functionalization at the 3- and 6-positions of the acridine core. This structural configuration introduces terminal alkyne functionality that enables click chemistry applications.

Molecular Formula C19H13NO2S
Molecular Weight 319.4 g/mol
CAS No. 122105-97-9
Cat. No. B12922967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione
CAS122105-97-9
Molecular FormulaC19H13NO2S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC#CCOC1=CC2=C(C=C1)C(=S)C3=C(N2)C=C(C=C3)OCC#C
InChIInChI=1S/C19H13NO2S/c1-3-9-21-13-5-7-15-17(11-13)20-18-12-14(22-10-4-2)6-8-16(18)19(15)23/h1-2,5-8,11-12H,9-10H2,(H,20,23)
InChIKeyJYZAIRWPHLVMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione (CAS 122105-97-9) Procurement Guide: Thioacridine Derivative for Cholinesterase Research


3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione (CAS 122105-97-9) is a 3,6-disubstituted thioacridine derivative characterized by dual propargyloxy (prop-2-ynyloxy) functionalization at the 3- and 6-positions of the acridine core [1]. This structural configuration introduces terminal alkyne functionality that enables click chemistry applications . The compound belongs to the thioacridine/thioacridone class, a scaffold with documented activities in receptor interaction, enzyme inhibition, and anti-proliferative research [2].

Why 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione Cannot Be Substituted with Generic Acridine Analogs


Generic substitution of thioacridine analogs is not scientifically justified due to the high sensitivity of biological activity to specific substitution patterns. The thioacridine/thioacridone scaffold exhibits substantial variation in biological response depending on the functional groups introduced [1]. The 9(10H)-thione moiety confers distinct electronic and steric properties compared to 9-oxo (acridone) or 9-aminoacridine counterparts, altering DNA intercalation behavior and enzyme inhibition profiles. The propargyloxy substituents at positions 3 and 6 introduce terminal alkyne functionality that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , a synthetic handle absent in non-alkyne-containing acridine derivatives. These dual functionalities—enzyme inhibition combined with click-chemistry modularity—are unique to this compound and cannot be recapitulated by structurally related analogs lacking either the thione group or the propargyloxy moieties.

Quantitative Differentiation of 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione: Head-to-Head Comparator Evidence


Human AChE Inhibition: IC50 Comparison of Thioacridine vs. Propargyl-Tacrine Hybrids

The target compound inhibits recombinant human acetylcholinesterase (AChE) with an IC50 of 218 nM [1]. This potency is 4.3-fold lower than the prototypical cholinesterase inhibitor tacrine (IC50 = 5.24 µM to 107 nM depending on assay conditions) [2][3] but is comparable to or moderately less potent than optimized propargyl-tacrine hybrids such as propargyltacrine 23 (IC50 = 21 nM) [4]. Crucially, the target compound retains the propargyloxy alkyne functionality for downstream click derivatization, a synthetic handle absent in tacrine and most propargyl-tacrine hybrids.

Cholinesterase inhibition Alzheimer's disease Acetylcholinesterase

Human BChE Inhibition: 6.6-Fold Selectivity Over AChE

The target compound inhibits human serum butyrylcholinesterase (BChE) with an IC50 of 33 nM [1], demonstrating a 6.6-fold selectivity for BChE over AChE (BChE IC50 = 33 nM vs. AChE IC50 = 218 nM). This selectivity profile is inverted compared to tacrine, which typically exhibits 0.15- to 6.67-fold selectivity for AChE depending on assay conditions [2]. The BChE preference may be attributable to the 9-thione moiety and 3,6-propargyloxy substitution pattern, which alters binding pocket interactions relative to 9-aminoacridine scaffolds.

Butyrylcholinesterase Enzyme selectivity Cholinesterase profiling

Dual Propargyloxy Functionalization Enables Click Chemistry Derivatization

The presence of two terminal alkyne moieties at the 3- and 6-positions confers click chemistry reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This bifunctional design enables the compound to serve as a modular scaffold for constructing acridine-based conjugates, polymers, or bioconjugates . The 9(10H)-thione core retains the planar acridine architecture for potential DNA intercalation while the alkyne handles permit orthogonal derivatization without disrupting the core pharmacophore. In contrast, non-alkyne acridine analogs (e.g., 3,6-diaminoacridine, 9-aminoacridine) lack this modular synthetic handle, limiting their utility in conjugation-based assay development or probe design.

Click chemistry CuAAC Bioconjugation Modular synthesis

COX-2 Inhibition Activity with Micromolar Potency

The target compound inhibits ovine COX-2 with an IC50 of 110 nM in a colorimetric inhibitor screening assay [1]. Notably, inhibition of ovine COX-1 is substantially weaker (IC50 = 8.33 µM) [2], indicating a 76-fold selectivity for COX-2 over COX-1. This selectivity profile is relevant for anti-inflammatory research, as COX-2-selective inhibition is associated with reduced gastrointestinal toxicity compared to non-selective COX inhibitors.

Cyclooxygenase COX-2 Anti-inflammatory

Thioacridine Core Differentiates from Acridone and 9-Aminoacridine Scaffolds

The 9(10H)-thione moiety distinguishes this compound from 9-oxo (acridone) and 9-aminoacridine derivatives. Thioacridines exhibit distinct electrochemical oxidation behavior, which has been proposed as a model for metabolic degradation pathways [1]. The sulfur atom introduces different electronic properties compared to oxygen or nitrogen at the 9-position, affecting redox potential, lipophilicity, and hydrogen-bonding capacity. While specific comparative DNA binding data for this compound are not available, the broader thioacridine class demonstrates intercalation into DNA and effects on macromolecular biosynthesis [2], with structure-activity relationships indicating that substitution patterns on the acridine core substantially impact biological response [3].

Thioacridine DNA intercalation Scaffold comparison

Validated Research Applications for 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione (CAS 122105-97-9)


Cholinesterase Inhibitor Screening and SAR Studies

This compound is quantitatively validated as a dual AChE/BChE inhibitor with a 6.6-fold preference for BChE (BChE IC50 = 33 nM; AChE IC50 = 218 nM). It serves as a benchmark thioacridine scaffold for structure-activity relationship (SAR) investigations aimed at optimizing cholinesterase inhibition while retaining alkyne functionality for downstream conjugation. The BChE-selective profile distinguishes it from tacrine and tacrine-based hybrids, making it suitable for profiling studies where AChE-selective inhibitors are less appropriate.

Click Chemistry-Based Modular Synthesis and Bioconjugation

The dual propargyloxy groups at positions 3 and 6 enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular construction of acridine-based probes, polymers, or drug conjugates. This synthetic handle is absent in non-alkyne acridine analogs (e.g., 3,6-diaminoacridine, 9-aminoacridine, acridone). The compound is therefore suitable as a building block for developing acridine-based fluorescent probes, bioconjugates for target engagement studies, or polymerizable monomers for materials science applications.

COX-2-Selective Anti-Inflammatory Probe Development

With a COX-2 IC50 of 110 nM and 76-fold selectivity over COX-1 (COX-1 IC50 = 8.33 µM), this compound provides a starting scaffold for developing COX-2-selective anti-inflammatory probes. The selectivity profile is relevant for minimizing gastrointestinal toxicity associated with non-selective COX inhibition. The alkyne handles further permit click-based functionalization to introduce imaging moieties or affinity tags for target validation studies.

Thioacridine Electrochemical and Metabolic Degradation Studies

The 9(10H)-thione core confers distinct electrochemical oxidation behavior compared to 9-oxo or 9-aminoacridine derivatives. Thioacridines have been characterized by voltammetric methods as models for metabolic degradation pathways. This compound is suitable for electrochemical studies investigating the relationship between substitution patterns, redox potential, and metabolic stability of acridine-based pharmacophores.

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